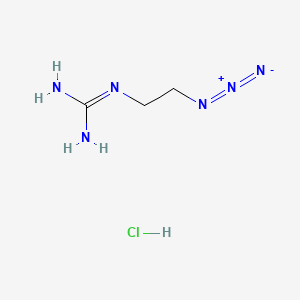
N-(2-azidoethyl)guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-azidoethyl)guanidine hydrochloride, also known as NAG, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, alcohol, and ether. NAG is a derivative of guanidine and contains an azide group, which is a three-atom group containing nitrogen, nitrogen, and hydrogen. NAG is a versatile compound and has been used in a number of research applications, including biochemistry, enzymology, and drug development.
作用机制
The mechanism of action of N-(2-azidoethyl)guanidine hydrochloride is not fully understood. However, it is believed that the azide group of the compound is responsible for its reactivity. The azide group is capable of forming strong covalent bonds with other molecules, which allows it to be used as a catalyst in enzymatic reactions. Furthermore, the azide group can also form hydrogen bonds with other molecules, which allows it to be used as a substrate in biochemical assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-azidoethyl)guanidine hydrochloride are not fully understood. However, it is believed that the compound is capable of binding to certain proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. Furthermore, the compound has been shown to interact with certain receptors in the body, which can lead to changes in the activity of these receptors.
实验室实验的优点和局限性
N-(2-azidoethyl)guanidine hydrochloride has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is that it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound is also highly reactive and can be hazardous if not handled properly.
未来方向
There are a number of potential future directions for research involving N-(2-azidoethyl)guanidine hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug development. Furthermore, further research could be conducted to explore the potential of the compound as a catalyst in enzymatic reactions. Finally, further research could be conducted to explore the potential of the compound as a substrate in biochemical assays.
合成方法
N-(2-azidoethyl)guanidine hydrochloride can be synthesized from guanidine hydrochloride and sodium azide. The reaction is conducted by treating guanidine hydrochloride with sodium azide in an aqueous solution. The reaction is exothermic and is usually conducted at a temperature of about 100°C. The reaction is complete after about 3 hours and yields N-(2-azidoethyl)guanidine hydrochloride as a white crystalline solid.
科学研究应用
N-(2-azidoethyl)guanidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a ligand in protein-ligand interactions. It has also been used as a substrate in biochemical assays and as a reagent in drug development.
属性
IUPAC Name |
2-(2-azidoethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N6.ClH/c4-3(5)7-1-2-8-9-6;/h1-2H2,(H4,4,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMXNMBKDDODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)

![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)

![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)




![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
